molecular formula C26H34O11 B14851457 Lariciresinol 4'-O-glucoside

Lariciresinol 4'-O-glucoside

Cat. No.: B14851457
M. Wt: 522.5 g/mol
InChI Key: KNFOHFRALRKTOJ-SAOYRWCPSA-N
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Description

Lariciresinol 4’-O-glucoside is a naturally occurring lignan glycoside found in various plants. It is a derivative of lariciresinol, a type of lignan, which is a class of phytoestrogens. These compounds are known for their antioxidant and potential health benefits. Lariciresinol 4’-O-glucoside has been identified in plants like Isatis indigotica and Oryza sativa, and it plays a role in the plant’s defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lariciresinol 4’-O-glucoside can be synthesized through the glycosylation of lariciresinol. The process involves the reaction of lariciresinol with glucose under specific conditions to form the glycoside bond. This reaction typically requires a catalyst and controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of lariciresinol 4’-O-glucoside often involves extraction from natural sources. The compound is extracted from plants like Isatis indigotica using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate the desired glycoside .

Chemical Reactions Analysis

Types of Reactions: Lariciresinol 4’-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carbonyl derivatives, while reduction can regenerate the original hydroxyl groups .

Scientific Research Applications

Lariciresinol 4’-O-glucoside has a wide range of scientific research applications:

Mechanism of Action

Lariciresinol 4’-O-glucoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Lariciresinol 4’-O-glucoside is unique compared to other lignan glycosides due to its specific glycosylation pattern. Similar compounds include:

These compounds share similar biological activities but differ in their specific molecular structures and glycosylation patterns, which can influence their bioavailability and efficacy .

Properties

Molecular Formula

C26H34O11

Molecular Weight

522.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H34O11/c1-33-19-8-13(3-5-17(19)29)7-15-12-35-25(16(15)10-27)14-4-6-18(20(9-14)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3/t15-,16-,21+,22+,23-,24+,25+,26+/m0/s1

InChI Key

KNFOHFRALRKTOJ-SAOYRWCPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O

Origin of Product

United States

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